

Application Notes and Protocols for In Vivo Studies of Enterolactone

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Compound of Interest

Compound Name: Enterolactone

Cat. No.: B15566152

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to investigate the in vivo effects of **enterolactone**, a mammalian lignan with therapeutic potential in oncology, metabolic disorders, and cardiovascular health. Detailed protocols and data summaries are provided to facilitate the design and execution of preclinical studies.

I. Cancer

Enterolactone has demonstrated significant anti-tumor activity in various preclinical cancer models. The most studied areas include breast, colon, and prostate cancer.

A. Breast Cancer

Animal Model: Ovariectomized Athymic Nude Mice with MCF-7 Human Breast Cancer Xenografts. This model is suitable for studying the effects of **enterolactone** on estrogen-receptor-positive (ER+) breast cancer growth.

Experimental Protocol:

- Animal Husbandry: Female ovariectomized athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are housed in a sterile environment with ad libitum access to a standard basal diet (e.g., AIN-93G) and water.

- Tumor Cell Implantation: MCF-7 human breast cancer cells are cultured and harvested. A suspension of 5×10^6 cells in 0.1 mL of Matrigel is injected subcutaneously into the mammary fat pad of each mouse.
- Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
- Treatment Groups:
 - Vehicle Control (e.g., corn oil, subcutaneously)
 - **Enterolactone** (e.g., 10 mg/kg body weight, daily subcutaneous injection)
 - Positive Control (e.g., Estradiol pellet implantation for estrogenic tumor growth response)
- Treatment Administration: **Enterolactone** is dissolved in a suitable vehicle and administered daily via subcutaneous injection for a specified period (e.g., 22 weeks).
- Endpoint Measurements:
 - Tumor volume is measured twice weekly using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
 - Body weight is monitored weekly.
 - At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., apoptosis and proliferation markers).

Quantitative Data Summary: Breast Cancer

Animal Model	Treatment	Dosage	Duration	Outcome	Reference
Ovariectomized athymic nude mice with MCF-7 xenografts	Enterolactone (ENL)	10 mg/kg BW, daily s.c.	22 weeks	91% regression in palpable tumors	[1]
Ovariectomized athymic nude mice with MCF-7 xenografts	Enterodiol (END)	10 mg/kg BW, daily s.c.	22 weeks	83% regression in palpable tumors	[1]

B. Colon Cancer

Animal Model: Athymic Mice with COLO 201 Human Colon Cancer Xenografts. This model is used to assess the impact of **enterolactone** on the growth of human colon cancer cells in vivo.

Experimental Protocol:

- Animal Husbandry: Male athymic nude mice (e.g., BALB/c nude), 5-6 weeks old, are maintained under specific pathogen-free conditions.
- Tumor Cell Implantation: COLO 201 human colon cancer cells are suspended in saline and 5×10^6 cells are injected subcutaneously into the flank of each mouse.
- Treatment Initiation: Treatment begins when tumors reach a certain volume (e.g., 100-150 mm³).
- Treatment Groups:
 - Placebo Control (vehicle)
 - **Enterolactone** (10 mg/kg, 3 times per week, subcutaneous injection)

- Treatment Administration: **Enterolactone** is administered for a defined period (e.g., 4 weeks).
- Endpoint Measurements:
 - Tumor volume and body weight are measured regularly.
 - At necropsy, tumors are excised, weighed, and analyzed for markers of apoptosis (e.g., TUNEL assay) and proliferation (e.g., PCNA staining).

Quantitative Data Summary: Colon Cancer

Animal Model	Treatment	Dosage	Duration	Outcome	Reference
Athymic mice with COLO 201 xenografts	Enterolactone	10 mg/kg, 3 times/week s.c.	4 weeks	Significant inhibition of tumor growth	[2] [3] [4]

II. Metabolic Syndrome

Enterolactone has shown promise in ameliorating features of metabolic syndrome, particularly type 2 diabetes.

Animal Model: db/db Mice. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance, making them a suitable model for type 2 diabetes.

Experimental Protocol:

- Animal Husbandry: Male db/db mice and their lean littermates (db/m) are used. They are housed with free access to food and water.
- Dietary Intervention:
 - Control Group: Fed a basal 20% casein diet (20C).

- Treatment Groups: Fed 20C diet supplemented with **enterolactone** at different concentrations (e.g., 0.001% or 0.01%).
- Treatment Duration: The dietary intervention is carried out for a period of 6 weeks.
- Endpoint Measurements:
 - Fasting blood glucose levels are measured weekly.
 - Intraperitoneal glucose tolerance test (IPGTT) is performed at the end of the study to assess glucose metabolism.
 - Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels.
 - At the end of the study, tissues such as skeletal muscle can be collected to analyze signaling pathways (e.g., AMPK activation, GLUT4 translocation).

Quantitative Data Summary: Metabolic Syndrome

Animal Model	Treatment	Dosage	Duration	Outcome	Reference
db/db mice	Enterolactone	0.01% in diet	6 weeks	Suppressed increase in fasting blood glucose, improved HOMA-IR and glucose intolerance	[5]

III. Cardiovascular Disease (Proposed Protocol)

While direct animal studies on **enterolactone** and cardiovascular disease are limited, strong epidemiological data suggest a protective role.[6][7] A proposed study to investigate the effects of **enterolactone** on hypertension is outlined below.

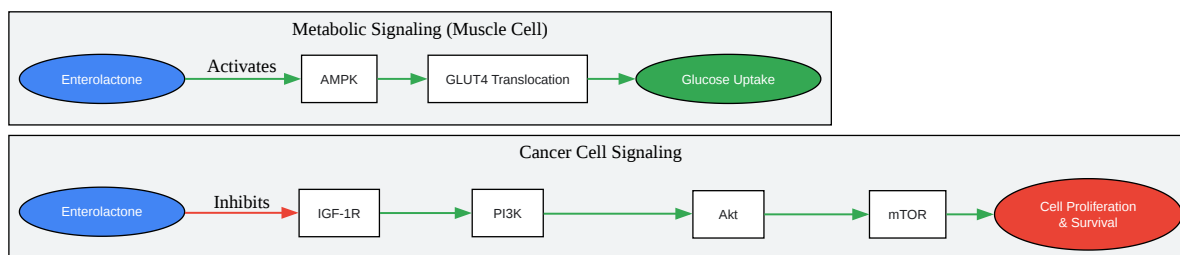
Animal Model: Spontaneously Hypertensive Rat (SHR). The SHR is a well-established genetic model of essential hypertension.

Proposed Experimental Protocol:

- Animal Husbandry: Male SHRs and their normotensive Wistar-Kyoto (WKY) control rats are used.
- Treatment Groups:
 - WKY Control (vehicle)
 - SHR Control (vehicle)
 - SHR + **Enterolactone** (e.g., 10 mg/kg/day, oral gavage)
 - SHR + Positive Control (e.g., an antihypertensive drug like captopril)
- Treatment Administration: Treatment is administered daily via oral gavage for a period of 8-12 weeks, starting at an age before or during the development of significant hypertension (e.g., 6-8 weeks of age).
- Endpoint Measurements:
 - Systolic and diastolic blood pressure are measured weekly using a non-invasive tail-cuff method.
 - At the end of the study, 24-hour ambulatory blood pressure can be measured for a more accurate assessment.
 - Heart and kidney weight are recorded to assess organ hypertrophy.
 - Blood and urine samples are collected for biochemical analysis (e.g., electrolytes, markers of kidney function).
 - Aortic tissue can be collected for histological analysis and assessment of vascular remodeling.

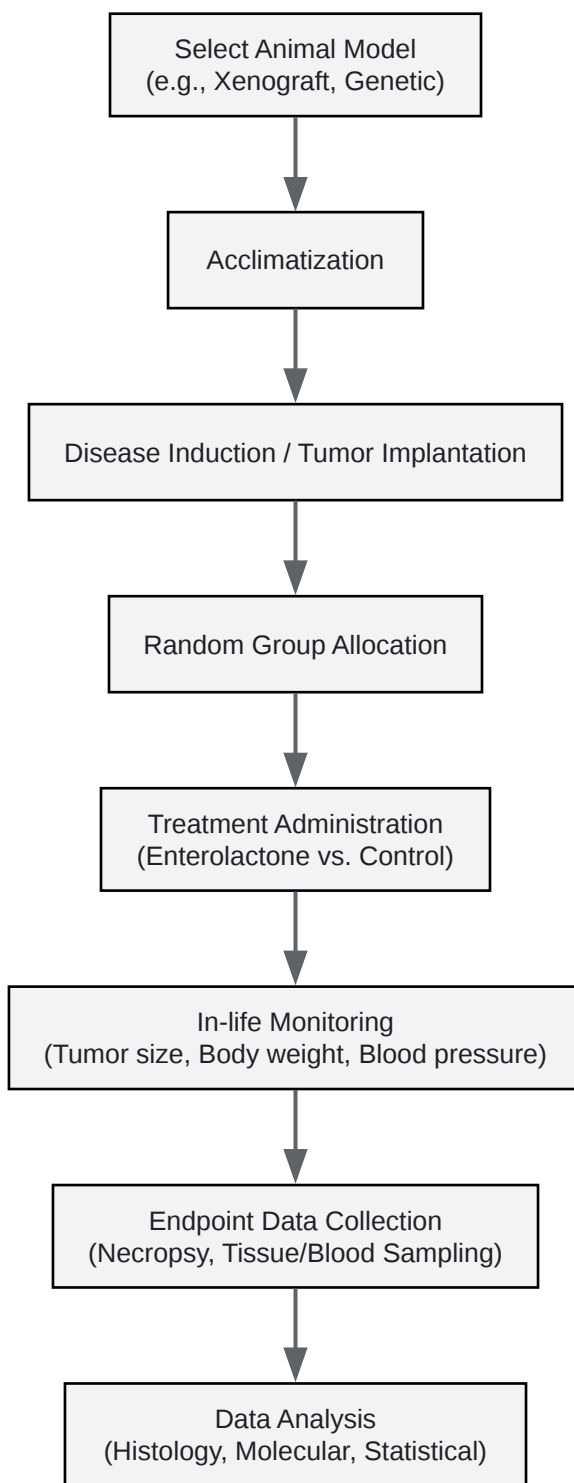
IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by **enterolactone** and a general experimental workflow for in vivo studies.



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Caption: Signaling pathways modulated by **enterolactone**.



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